molecular formula C9H11BO4 B3288261 4-Borono-2-ethylbenzoic acid CAS No. 851335-16-5

4-Borono-2-ethylbenzoic acid

Cat. No.: B3288261
CAS No.: 851335-16-5
M. Wt: 193.99 g/mol
InChI Key: ANVHGPVOLVODNH-UHFFFAOYSA-N
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Description

4-Borono-2-ethylbenzoic acid is an organic compound with the molecular formula C9H11BO4. It is a derivative of benzoic acid, where the boronic acid group is attached to the benzene ring at the fourth position, and an ethyl group is attached at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-ethylbenzoic acid typically involves the borylation of 2-ethylbenzoic acid. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron and a palladium catalyst under mild conditions. The reaction proceeds as follows:

    Starting Material: 2-ethylbenzoic acid.

    Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate).

    Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2-ethylbenzoic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products:

Scientific Research Applications

4-Borono-2-ethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action of 4-borono-2-ethylbenzoic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

    4-Borono-2-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-Borono-2-propylbenzoic acid: Similar structure but with a propyl group instead of an ethyl group.

    4-Borono-2-isopropylbenzoic acid: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: 4-Borono-2-ethylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

4-borono-2-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-6-5-7(10(13)14)3-4-8(6)9(11)12/h3-5,13-14H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVHGPVOLVODNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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